(R,S)-Equol-d4 (Major)(Mixture of Diastereomers)
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Description
Molecular Structure Analysis
Diastereomers can have two or more stereocenters . They are not mirror images of each other and non-superimposable . For example, in the case of 3-bromo-2-butanol, the four possible combinations are SS, RR, SR, and RS .Chemical Reactions Analysis
Diastereomers can have different chemical reactivities . How a compound reacts with others can vary between diastereomers. For instance, glucose and galactose are diastereomers, and even though they share the same molar weight, glucose is more stable than galactose .Physical And Chemical Properties Analysis
Diastereomers can have different physical properties . They do not have the same overall shape. They fit together in different ways, and experience different intermolecular attractions . For example, erythritol, a diastereomer of threitol, is a solid with a melting point of 121°C and no optical rotation .Scientific Research Applications
Analytical Methodology Development A study by Wong et al. (2017) introduced a hybrid online enantioselective four-dimensional dynamic GC (e4D-DGC) methodology for studying reversible molecular interconversion, specifically isolating diastereo and enantiopure compounds through multidimensional separation. This technique was applied to a diastereomeric mixture, showcasing its utility in resolving complex isomerization behaviors without requiring pure compound synthesis, highlighting a potential application for analyzing compounds like (R,S)-Equol-d4 (Wong, Kulsing, & Marriott, 2017).
Pharmacokinetic Studies The pharmacokinetic behavior of S-(-)equol and R-(+)equol, both diastereoisomers of Equol, was comprehensively studied by Setchell et al. (2009). Utilizing stable-isotope-labeled tracers, this research compared the plasma and urinary pharmacokinetics of these isomers in healthy adults, highlighting their rapid absorption, high circulating concentrations, and similar elimination half-lives. The study suggests that the diastereoisomers of Equol, including (R,S)-Equol-d4, possess distinct pharmacokinetic profiles, which are crucial for optimizing their clinical application in preventing and treating hormone-dependent conditions (Setchell, Zhao, Jha, Heubi, & Brown, 2009).
Solid-State Chemistry Research by Sakurai et al. (2004) on the epimerization of diastereomeric α-amino nitriles in the solid state provides insights into the stereochemical transformations that compounds like (R,S)-Equol-d4 may undergo under specific conditions. This study demonstrates the potential of solid-state reactions to achieve stereochemical conversions, which could be relevant for the synthesis and analysis of Equol derivatives (Sakurai, Suzuki, Hashimoto, Baba, Itoh, Uchida, Hattori, Miyano, & Yamaura, 2004).
Biological Actions and Pharmacokinetics Setchell and Clerici (2010) reviewed the plasma and urinary pharmacokinetics of S-(-)equol and R-(+)equol, emphasizing their significant biological actions. This study further supports the relevance of understanding the pharmacokinetic profiles and biological effects of diastereoisomers like (R,S)-Equol-d4 for their application in hormone-dependent clinical conditions (Setchell & Clerici, 2010).
Stereochemical Discrimination in Medicinal Chemistry Kuhn et al. (2016) discussed the synthesis, stereochemical discrimination, and radiolabeling of diastereomeric compounds targeting the neuropeptide Y (NPY) Y4 receptor. This research illustrates the critical role of stereochemistry in the development of high affinity receptor agonists, potentially including studies on compounds like (R,S)-Equol-d4 (Kuhn, Ertl, Dukorn, Keller, Bernhardt, Reiser, & Buschauer, 2016).
properties
CAS RN |
1216469-13-4 |
---|---|
Product Name |
(R,S)-Equol-d4 (Major)(Mixture of Diastereomers) |
Molecular Formula |
C15H14O3 |
Molecular Weight |
246.298 |
IUPAC Name |
2,3,4,4-tetradeuterio-3-(4-hydroxyphenyl)-2H-chromen-7-ol |
InChI |
InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2/i7D2,9D,12D |
InChI Key |
ADFCQWZHKCXPAJ-YHBSYLJLSA-N |
SMILES |
C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O |
synonyms |
3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol-d4; _x000B_4’,7-Isoflavandiol-d4; (+/-)-Equol-d4; 7,4’-Homoisoflavane-d4; NV 07α-d4; |
Origin of Product |
United States |
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